Gougerotin

Ribosomal peptidyl transferase Protein synthesis inhibition Kinetic analysis

Gougerotin is a water-soluble, pyrimidine-based peptidyl nucleoside antibiotic first isolated from Streptomyces gougerotii and also produced by Streptomyces graminearus and S. microflavus.

Molecular Formula C16H25N7O8
Molecular Weight 443.41 g/mol
CAS No. 2096-42-6
Cat. No. B3049513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGougerotin
CAS2096-42-6
Synonymsaspiculamycin
asteromycin
gougerotin
Molecular FormulaC16H25N7O8
Molecular Weight443.41 g/mol
Structural Identifiers
SMILESCNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9+,10+,11-,12+,15-/m1/s1
InChIKeyAMNAZJFEONUVTD-QJHHURCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gougerotin (CAS 2096-42-6): Peptidyl Nucleoside Antibiotic Procurement and Research Selection Guide


Gougerotin is a water-soluble, pyrimidine-based peptidyl nucleoside antibiotic first isolated from Streptomyces gougerotii and also produced by Streptomyces graminearus and S. microflavus [1]. It functions as a specific inhibitor of ribosomal peptidyl transferase, thereby blocking protein synthesis in both bacterial and eukaryotic systems [2]. The compound exhibits a broad spectrum of biological activities including antibacterial, antiviral, antitumor, antimycoplasma, anthelmintic, and acaricidal properties [3]. With a molecular formula of C₁₆H₂₅N₇O₈ and a molecular weight of 443.41 g/mol, gougerotin features a unique structural architecture composed of a cytosine base, a 4-amino-4-deoxy-hexuronic acid amide sugar, and a sarcosyl-D-seryl dipeptide side chain—a combination that critically governs its biological activity and differentiates it from structurally related peptidyl nucleoside antibiotics such as blasticidin S, amicetin, and puromycin [4].

Why Gougerotin Cannot Be Replaced by Blasticidin S, Amicetin, or Other Peptidyl Nucleoside Antibiotics: A Comparator-Evidence Analysis


Despite sharing a common pyrimidine nucleoside scaffold and ribosomal peptidyl transferase target, gougerotin, blasticidin S, amicetin, and puromycin exhibit critical differences in their pharmacodynamic behavior, ribosomal selectivity profiles, and in vivo therapeutic indices that preclude generic substitution. Gougerotin uniquely inhibits amino acid incorporation into nascent polypeptide chains without blocking the release of completed proteins from the ribosome—a selective blockade of chain elongation but not termination that distinguishes its mechanism from both puromycin (which causes premature chain termination) and blasticidin S (which acts as a translocation inhibitor) [1]. Furthermore, gougerotin's sarcosyl-D-seryl dipeptide side chain enforces strict stereospecificity requirements; replacement of the D-seryl residue with L-seryl results in greatly reduced activity, meaning that even close structural analogs lose the hallmark biological profile of the parent compound [2]. These mechanistic and structural constraints mean that in-class compounds cannot be interchanged without fundamentally altering the experimental or therapeutic outcome.

Gougerotin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement and Experimental Design


Ribosomal Peptidyl Transferase Inhibition: Gougerotin vs. Amicetin—Competitive Potency and Preincubation-Dependent Behavior

In a cell-free E. coli model system measuring Ac[³H]Phe-puromycin formation, gougerotin demonstrated a competitive inhibition constant (Ki) of 15.0 µM, superior to amicetin's Ki of 20.0 µM when inhibitor and substrate were added simultaneously [1]. However, the kinetic behavior diverged markedly upon preincubation of the ribosome complex with inhibitor prior to puromycin addition: amicetin became a stronger inhibitor than gougerotin under these conditions, with the inhibition converting from competitive to mixed non-competitive type for both compounds [1]. This preincubation-dependent potency inversion reveals that gougerotin and amicetin, although both classified as aminoacylaminonucleoside peptidyl transferase inhibitors, engage the ribosomal active site with distinct binding kinetics that cannot be predicted from competitive Ki alone [1].

Ribosomal peptidyl transferase Protein synthesis inhibition Kinetic analysis

In Vivo Antitumor Efficacy: Oral Gougerotin vs. 5-Fluorouracil—Equitoxic Dose Tumor Inhibition in Murine Models

In a murine sarcoma 180 solid tumor model, gougerotin (tested as yungumycin) administered orally at 15 mg/kg (1/6 LD₅₀ equitoxic dose) produced 72% tumor inhibition, which was statistically comparable to 5-fluorouracil (5-FU) at 40 mg/kg (1/6 LD₅₀) producing 70% tumor inhibition [1]. Furthermore, at a tolerable oral dose, gougerotin achieved 85% inhibition against colon carcinoma 26 and 83% inhibition against sarcoma 180 in mice, demonstrating high oral bioavailability and efficacy [1]. In KB cell clonogenic assays, the IC₅₀ of gougerotin was 1 µg/mL, and spermatogonial assay activity was very close to that of 5-FU and methotrexate (MTX) [1].

Antitumor activity In vivo efficacy Oral chemotherapy

Ribosomal Selectivity Profile: Dual Bacterial–Eukaryotic Activity of Gougerotin vs. Eukaryotic-Selective Anisomycin

Gougerotin binds to and inhibits the peptidyl transferase center of both bacterial and eukaryotic ribosomes, a property it shares with amicetin and blasticidin S but critically not with anisomycin, which is restricted to eukaryotic ribosomes [1]. Radioligand binding studies using [³H]-gougerotin of high specific activity have enabled calculation of association and dissociation constants as well as the number of available binding sites on eukaryotic ribosomes, demonstrating saturable, specific binding distinct from that of anisomycin and trichodermin [1]. This dual-system activity is corroborated by functional data showing gougerotin inhibits protein synthesis in both E. coli cell-free systems and mammalian polyribosome preparations [2].

Ribosome binding Eukaryotic vs. prokaryotic selectivity Peptidyl transferase center

Mechanistic Differentiation: Gougerotin Selectively Blocks Chain Elongation Without Affecting Chain Release—Divergent from Puromycin

Gougerotin has been definitively shown to inhibit selectively the incorporation of amino acids into nascent polypeptide chains without affecting the release of completed protein chains from ribosomes [1]. This stands in direct mechanistic contrast to puromycin, which acts as an aminoacyl-tRNA mimetic causing premature polypeptide chain termination and release [1]. In cell-free competition experiments, gougerotin exerted competitive inhibition upon the action of puromycin, confirming that both compounds target the same peptidyl transferase center but with fundamentally different functional outcomes [1]. This selective blockade of elongation without termination by gougerotin allows experimental discrimination between the two stages of protein synthesis—a capability not offered by puromycin, which conflates elongation inhibition with chain release [1].

Protein assembly Chain elongation vs. termination Mechanism of action

Structural Determinants of Activity: The 3'-Hydroxyl Group and Seryl Stereospecificity as Gougerotin-Specific Pharmacophoric Requirements

A systematic structure-activity relationship (SAR) study comparing 17 structural analogs of gougerotin against the parent compound in E. coli B growth inhibition and N-acetylphenylalanylpuromycin formation assays revealed four critical pharmacophoric requirements unique to gougerotin's scaffold [1]. First, the 3'-hydroxyl group of the carbohydrate moiety makes a strong contribution to inhibitory activity—its removal or modification markedly reduces potency [1]. Second, introduction of a double bond between the 2' and 3' positions causes a marked decrease in activity [1]. Third, there is a marked degree of stereospecificity around the α-carbon of the seryl moiety: replacement of the sarcosyl-D-seryl residue with the sarcosyl-L-seryl epimer results in greatly reduced activity [1]. Fourth, replacement of the 5'-carboxamide with a hydroxymethyl group reduces activity, which is further diminished by alterations to the sarcosyl-D-seryl side chain [1]. Notably, replacement of the sarcosyl-D-seryl side chain with D-alanyl, D-phenylalanyl, or other aminoacyl residues did not confer puromycin-like acceptor activity, confirming that the dipeptide side chain is essential for gougerotin's non-terminating mode of inhibition [1].

Structure-activity relationship Stereospecificity Analog design

Acute Mammalian Toxicity and Therapeutic Window: Gougerotin vs. Blasticidin S—Comparable Systemic Toxicity Profiles for Laboratory Use Risk Assessment

Gougerotin exhibits an intravenous LD₅₀ of 57 mg/kg in mice, which has historically limited its commercial development as a systemic antibiotic [1]. For context, blasticidin S—a closely related pyrimidine nucleoside antibiotic—has an acute oral LD₅₀ of approximately 51.9–60.1 mg/kg in mice and rats, indicating that both compounds occupy a similar toxicity range in rodents [2]. This comparable mammalian toxicity profile means that for in vitro or ex vivo ribosomal studies, gougerotin does not present a higher acute hazard than blasticidin S. However, unlike blasticidin S, which is a known severe eye irritant, gougerotin's topical irritation potential remains under-characterized in the published literature, warranting appropriate laboratory precautions [2].

Acute toxicity LD50 Safety assessment

Gougerotin Prioritization Scenarios: Evidence-Driven Research and Procurement Applications


Ribosomal Peptidyl Transferase Kinetic Studies Requiring Competitive Inhibition Benchmarking

For researchers conducting kinetic analysis of ribosomal peptidyl transferase using the AcPhe-puromycin model system, gougerotin provides a Ki of 15.0 µM, representing a 25% potency advantage over amicetin (Ki = 20.0 µM) under simultaneous addition conditions [1]. However, investigators must account for gougerotin's preincubation-dependent shift from competitive to mixed non-competitive inhibition when designing pulse-chase or pre-binding protocols [1].

In Vivo Oral Anticancer Efficacy Studies as a Mechanistically Orthogonal Candidate to 5-FU

Gougerotin (yungumycin) demonstrates oral antitumor efficacy comparable to 5-FU at a 2.7-fold lower equitoxic dose (15 mg/kg vs. 40 mg/kg, both at 1/6 LD₅₀), achieving 72% vs. 70% sarcoma 180 inhibition [2]. Its distinct ribosomal protein synthesis inhibition mechanism, orthogonal to the thymidylate synthase targeting of 5-FU, supports its evaluation in oral combination chemotherapy regimens, particularly in models of 5-FU-resistant tumors [2].

Cross-System (Bacterial–Eukaryotic) Ribosome Research Requiring a Dual-Active Control Inhibitor

Gougerotin's demonstrated activity on both bacterial and eukaryotic ribosomal peptidyl transferase centers, evidenced by [³H]-gougerotin radioligand binding and functional inhibition in both E. coli and mammalian polyribosome systems, makes it a suitable dual-active control inhibitor [3]. Unlike anisomycin (eukaryotic-restricted), gougerotin can serve as a common reference inhibitor in comparative ribosomal studies spanning prokaryotic and eukaryotic systems [3].

Protein Synthesis Elongation vs. Termination Discrimination Assays

Gougerotin's unique ability to selectively inhibit amino acid incorporation (chain elongation) without blocking the release of completed polypeptide chains from ribosomes enables direct experimental discrimination between the elongation and termination phases of protein synthesis [4]. This property, not shared by puromycin (which triggers premature termination) or blasticidin S (a translocation inhibitor), positions gougerotin as the inhibitor of choice for dissecting ribosomal processivity mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gougerotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.